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Abstract

3-Aminocarbonylphenylboronic acid, also known as 3-carbamoylphenylboronic acid, has
emerged from relative obscurity to become a pivotal building block in modern medicinal
chemistry. While not a therapeutic agent itself, its true significance lies in its role as a highly
versatile synthetic intermediate. This guide provides a comprehensive overview of the historical
context of boronic acids in drug discovery, the logical synthesis of 3-
aminocarbonylphenylboronic acid, and its critical application in the development of
advanced therapeutics, most notably as a key component in the synthesis of the potent PARP
inhibitor, Talazoparib. This document is intended for researchers, chemists, and professionals
in the field of drug development, offering field-proven insights into the compound's synthesis
and application.

The Ascendancy of Boronic Acids in Drug Discovery
From Frankland's Discovery to Modern Pharmaceuticals

The journey of boronic acids began in 1860 when chemist Edward Frankland first synthesized
these organoboron compounds.[1][2] For a long time, boron-containing compounds were
largely sidelined in medicinal chemistry, often due to a misconception that they were inherently
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toxic.[1][3] Boronic acids are distinguished by a carbon-boron bond and two hydroxyl groups
attached to the boron atom, a structure that imparts mild Lewis acidity and allows for unique
interactions with biological targets.[3][4] Despite their early discovery, their vast potential as
versatile, stable, and relatively low-toxicity synthetic intermediates would not be fully realized
for over a century.[1][5]

The Bortezomib Revolution: Overcoming "Boron
Phobia"

The perception of boron in medicine dramatically shifted with the discovery and subsequent
FDA approval of Bortezomib (Velcade) in 2003.[1][6] As the first boronic acid-containing drug,
Bortezomib, a proteasome inhibitor for treating multiple myeloma, shattered the long-held
"boron phobia" and demonstrated the therapeutic viability of these compounds.[3][7] This
landmark event catalyzed a surge of interest in boronic acids, leading to the development of
other FDA-approved drugs like ixazomib and vaborbactam and solidifying their status as a
privileged structure in drug design.[1][8][9]

3-Aminocarbonylphenylboronic Acid: A Profile

3-Aminocarbonylphenylboronic acid (CAS Number: 351422-73-6) is a functionalized
arylboronic acid. Its structure features a benzene ring substituted with both a boronic acid
group (-B(OH)2) and an aminocarbonyl (carboxamide) group (-CONHz2). This specific
combination of functional groups makes it an ideal reactant for complex molecule synthesis,
particularly through cross-coupling reactions.

Table 1: Physicochemical Properties of 3-
Aminocarbonylphenylboronic Acid
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Property Value Reference(s)

CAS Number 351422-73-6

3-Carbamoylphenylboronic
acid, (3-

Synonyms ) ) [10]
Aminocarbonyl)phenylboronic
acid

Molecular Formula C7HsBNOs3 [11]

Molecular Weight 164.95 g/mol

Appearance Powder

Melting Point 221-226 °C

Primary Use Synthetic reactant/intermediate

Discovery and Synthesis
Historical Context: An Emergent Building Block

The "discovery" of 3-aminocarbonylphenylboronic acid is not marked by a singular,
celebrated event. Instead, it emerged as a valuable tool from the growing sophistication of
organic synthesis and the demand for precisely functionalized building blocks in drug discovery
programs. Its development is intrinsically linked to the refinement of methods for creating
arylboronic acids and the strategic need for a compound that could introduce a phenyl-amide
moiety into a larger molecule.

Core Synthetic Strategies for Arylboronic Acids

The synthesis of arylboronic acids is a well-established field in organic chemistry. Common
methods include:

e Reaction of Grignard or Organolithium Reagents: Aryl halides are converted into
organometallic reagents, which then react with a trialkyl borate ester followed by acidic
hydrolysis.[12][13]
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» Miyaura Borylation: A palladium-catalyzed cross-coupling reaction between an aryl halide or
triflate and a diboron reagent, such as bis(pinacolato)diboron (Bzpinz).[12]

« Iridium-Catalyzed Borylation: Direct C-H activation and borylation of aromatic rings catalyzed

by iridium complexes.[12]

Detailed Protocol: A Representative Synthesis of 3-
Aminocarbonylphenylboronic Acid

A logical and efficient pathway to synthesize 3-aminocarbonylphenylboronic acid involves
the hydrolysis of a nitrile precursor. This multi-step process leverages common and reliable

transformations.

Step 1: Borylation

G-Bromobenzonitrila

Pd Catalyst, Bzpinz

G—Cyanophenylboronic acid pinacol este)

Strong Acid/Base Hydrolysis
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Caption: A plausible synthetic workflow for 3-Aminocarbonylphenylboronic acid.
Experimental Protocol:
e Step 1: Synthesis of 3-Cyanophenylboronic Acid from 3-Bromobenzonitrile.

o Rationale: This step utilizes a palladium-catalyzed Miyaura borylation to replace the
bromine atom with a boronic ester group. This is a highly efficient and functional-group-

tolerant method.

o Procedure: To a solution of 3-bromobenzonitrile (1 eq.), bis(pinacolato)diboron (1.1 eq.),
and a suitable base such as potassium acetate (3 eq.) in an anhydrous solvent like
dioxane, add a palladium catalyst (e.g., Pd(dppf)Clz, 0.03 eq.). Purge the mixture with an
inert gas (e.g., argon) and heat to 80-100°C for several hours until the starting material is
consumed (monitored by TLC or GC-MS). Cool the reaction, filter, and concentrate the
solvent. The resulting crude 3-cyanophenylboronic acid pinacol ester can be purified by
column chromatography or used directly in the next step.

e Step 2: Hydrolysis to 3-Carboxyphenylboronic Acid.

o Rationale: The nitrile group is hydrolyzed under harsh conditions to a carboxylic acid. This

transformation sets up the subsequent amidation.

o Procedure: Suspend the crude 3-cyanophenylboronic acid (or its ester) in a solvent like
ethylene glycol.[14] Add a strong base, such as potassium hydroxide (4 eq.), and heat the
mixture to a high temperature (e.g., 175°C) for several hours.[14] After cooling, dilute the
reaction mixture with water and acidify with a strong acid (e.g., HCI) to a pH of 2-3.[14]
The product, 3-carboxyphenylboronic acid, will precipitate out of the solution and can be

collected by filtration.
e Step 3: Amidation to 3-Aminocarbonylphenylboronic Acid.

o Rationale: The final step converts the carboxylic acid into the primary amide
(aminocarbonyl group). This is typically a two-step process involving activation of the
carboxylic acid followed by reaction with an ammonia source.
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o Procedure: Suspend the 3-carboxyphenylboronic acid in an inert solvent (e.g.,
dichloromethane). Add an activating agent such as thionyl chloride (SOCI2) or oxalyl
chloride and a catalytic amount of DMF, and stir at room temperature to form the acyl
chloride. After the activation is complete, carefully quench the reaction mixture into a
cooled, concentrated solution of ammonium hydroxide. Stir vigorously. The product, 3-
aminocarbonylphenylboronic acid, will precipitate. Collect the solid by filtration, wash
with cold water, and dry under vacuum.

Applications in Medicinal Chemistry: A Keystone for

Advanced Therapeutics
Case Study: The Critical Role in PARP Inhibitor
Synthesis (Talazoparib)

The most prominent application of 3-aminocarbonylphenylboronic acid is as a crucial
intermediate in the synthesis of Talazoparib (BMN 673), a highly potent inhibitor of poly(ADP-
ribose) polymerase (PARP).[15][16]

e Mechanism of Action: PARP Inhibition and Synthetic Lethality PARP is a family of enzymes
critical for repairing single-strand DNA breaks (SSBs).[17][18] In normal cells, if PARP-
mediated repair fails, the cell can use an alternative pathway involving the BRCA1 and
BRCA2 proteins to repair the more severe double-strand breaks (DSBs) that arise during
DNA replication.[18] However, in cancers with mutations in the BRCA1 or BRCAZ2 genes, this
secondary repair pathway is defective.[19] By using a PARP inhibitor like Talazoparib, the
primary SSB repair mechanism is also blocked.[20] The accumulation of unrepaired SSBs
leads to the formation of DSBs, which the BRCA-deficient cancer cell cannot fix. This leads
to genomic instability and cell death—a concept known as synthetic lethality.[17][18]
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Caption: The principle of synthetic lethality via PARP inhibition in BRCA-mutant cells.

« Incorporation into the Talazoparib Scaffold In the synthesis of Talazoparib and related
compounds, 3-aminocarbonylphenylboronic acid is not directly part of the final structure.
Instead, a precursor like 3-aminophenylboronic acid is often used, with the aminocarbonyl
group being formed at a different stage. However, the 3-(dihydroxyboryl)benzamide
substructure is conceptually a key fragment. Synthetic routes to Talazoparib involve complex,
multi-step sequences where intermediates containing the core elements of 3-
aminocarbonylphenylboronic acid are coupled with other heterocyclic fragments to build
the final, complex drug molecule.[15][21][22] Talazoparib is noted for being particularly
effective at "trapping” the PARP enzyme on DNA, enhancing its cytotoxic effect.[21][23]

Broader Applications in Inhibitor Development

Beyond PARP inhibitors, commercial suppliers note the use of 3-
aminocarbonylphenylboronic acid as a reactant in the synthesis of various other classes of

enzyme inhibitors, demonstrating its versatility. These include:
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o Orally active phosphodiesterase 10A (PDE10A) inhibitors.
» Pyrimidine derivatives as Tpl2 kinase inhibitors.

o Peptidomimetic inhibitors of STAT3 protein.

Conclusion: The Enduring Utility of a Specialized
Reagent

3-Aminocarbonylphenylboronic acid exemplifies the evolution of medicinal chemistry, where
the focus has expanded from discovering active molecules to designing the specialized tools
needed to build them. Its history is not one of a standalone discovery but of a rational
development to meet the needs of modern drug synthesis. Its crucial role in constructing
complex, life-saving therapeutics like Talazoparib underscores the profound impact that well-
designed, functionalized intermediates can have on the advancement of medicine. As synthetic
methodologies continue to improve, the demand for such versatile and reliable building blocks
will only increase, ensuring the enduring importance of 3-aminocarbonylphenylboronic acid
in the researcher's toolkit.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1333871?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1333871?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

